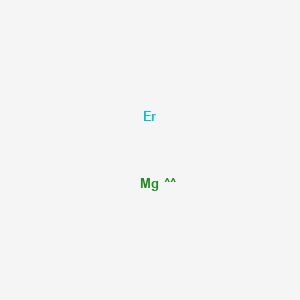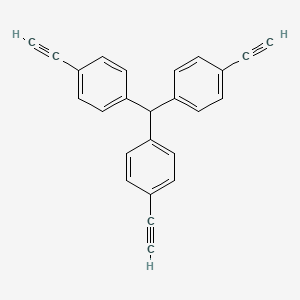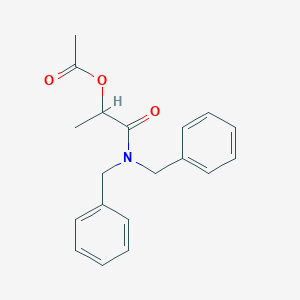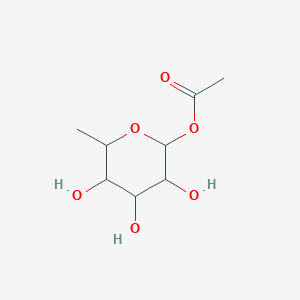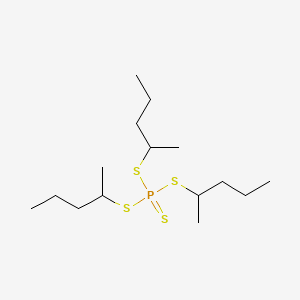
Tris(1-methylbutyl) tetrathiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-methylbutyl) tetrathiophosphate is an organophosphorus compound with the molecular formula C12H27O4PS4 It is known for its unique chemical structure, which includes a phosphorus atom bonded to four sulfur atoms and three 1-methylbutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-methylbutyl) tetrathiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 1-methylbutanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+3C5H12O→(C5H11O)3PS4+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the pure compound.
化学反应分析
Types of Reactions
Tris(1-methylbutyl) tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The 1-methylbutyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Simpler phosphorus compounds and hydrogen sulfide (H2S).
Substitution: New organophosphorus compounds with different alkyl or aryl groups.
科学研究应用
Tris(1-methylbutyl) tetrathiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of lubricants, pesticides, and flame retardants due to its unique chemical properties.
作用机制
The mechanism of action of Tris(1-methylbutyl) tetrathiophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The specific pathways involved depend on the biological system and the concentration of the compound.
相似化合物的比较
Similar Compounds
Tris(2-methylbutyl) phosphate: Similar structure but with different alkyl groups.
Tri-n-butyl phosphate: Another organophosphorus compound with different alkyl groups.
Tri-n-amyl phosphate: Similar in structure but with linear alkyl groups.
Uniqueness
Tris(1-methylbutyl) tetrathiophosphate is unique due to its branched alkyl groups, which can influence its chemical reactivity and physical properties. The presence of sulfur atoms also imparts distinct characteristics, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
5446-91-3 |
|---|---|
分子式 |
C15H33PS4 |
分子量 |
372.7 g/mol |
IUPAC 名称 |
tris(pentan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33PS4/c1-7-10-13(4)18-16(17,19-14(5)11-8-2)20-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
InChI 键 |
VLAKSLQJJNCUNF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)SP(=S)(SC(C)CCC)SC(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


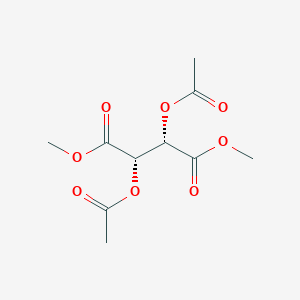
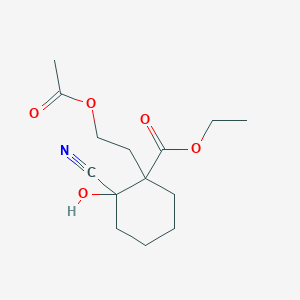
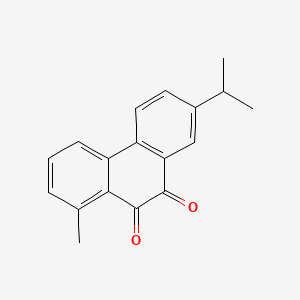
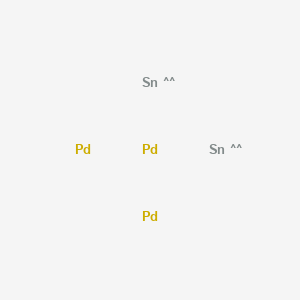
![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)

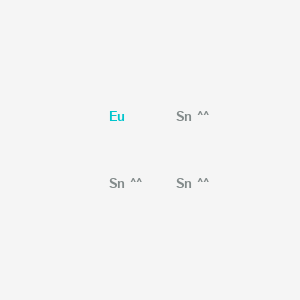
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
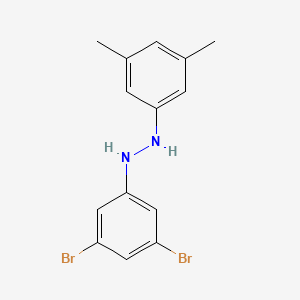
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
